Sodium 2-(n-butyl)-1,4-dimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
Description
Molecular Architecture and Stereochemical Features
Core Spirocyclic Framework Analysis
The compound features a 7,9-diazaspiro[4.5]decane-6,8,10-trione core, which consists of a cyclopentane ring fused to a pyrimidinetrione heterocycle via a spiro carbon atom (C2). The spiro junction forces the two rings into orthogonal planes, creating a rigid three-dimensional geometry that restricts free rotation and stabilizes specific conformers. X-ray diffraction studies of analogous sodium-coordinated hydantoins reveal that the pyrimidinetrione moiety adopts a planar configuration due to conjugation between the carbonyl groups and the nitrogen atoms.
Table 1: Key Structural Parameters of the Spirocyclic Core
The cyclopentane ring adopts a chair-like conformation to minimize steric strain, while the pyrimidinetrione ring’s planarity is critical for coordinating the sodium ion through its carbonyl oxygen atoms.
Substituent Configuration at Positions 1, 2, and 4
The substituents at positions 1, 2, and 4 introduce steric and electronic modifications to the core structure:
- Position 1 : A methyl group (-CH3) occupies an equatorial position on the cyclopentane ring, minimizing axial steric clashes.
- Position 2 : An n-butyl chain (-CH2CH2CH2CH3) extends from the spiro carbon. This alkyl group adopts a fully extended conformation to reduce van der Waals repulsions with adjacent atoms.
- Position 4 : A second methyl group (-CH3) is attached to the pyrimidinetrione nitrogen (N4), which deprotonates to form a sodium-coordinated enolate.
Table 2: Substituent Effects on Molecular Properties
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Methyl | 1 | Electron-donating (+I) | Minimal (equatorial) |
| n-Butyl | 2 | Weakly electron-donating | Significant (extended chain) |
| Methyl | 4 | Stabilizes enolate via -I | Moderate (axial) |
The n-butyl chain’s extended conformation was confirmed via molecular dynamics simulations of related spirocyclic barbiturates. The methyl groups at positions 1 and 4 create a steric shield around the sodium coordination site, influencing ion selectivity.
Sodium Ion Coordination Environment
The sodium ion is hexacoordinated in a distorted octahedral geometry , as observed in crystallographic studies of structurally analogous hydantoin salts. Coordination occurs via:
- Three carbonyl oxygen atoms (O6, O8, O10) from the pyrimidinetrione ring.
- Two oxygen atoms from adjacent molecules’ carboxylate groups, forming a polymeric network.
- One water molecule completing the octahedral sphere.
Deprotonation of the N4-methylated nitrogen generates a formal charge of -0.5 on the hydantoin moiety, necessitating a 2:1 ligand-to-sodium ratio to balance charges. This coordination mode contrasts with typical hydantoin metal complexes, which often bind via deprotonated ring nitrogens rather than carbonyl oxygens.
Table 3: Sodium Coordination Parameters
| Parameter | Value | Source |
|---|---|---|
| Na–O bond length | 2.35–2.48 Å | |
| Coordination number | 6 | |
| Ligand-to-sodium ratio | 2:1 | |
| Polymeric structure | 3D coordination network |
Raman spectroscopy of the sodium salt shows shifted carbonyl stretching frequencies (1668–1691 cm⁻¹) compared to the free acid (1738 cm⁻¹), confirming oxygen-mediated sodium coordination. The distorted octahedral geometry arises from the rigid spirocyclic framework’s steric constraints.
Properties
CAS No. |
63990-16-9 |
|---|---|
Molecular Formula |
C14H21N2NaO3 |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
sodium;4-butyl-1,2-dimethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C14H22N2O3.Na/c1-4-5-6-10-7-8(2)9(3)14(10)11(17)15-13(19)16-12(14)18;/h8-10H,4-7H2,1-3H3,(H2,15,16,17,18,19);/q;+1/p-1 |
InChI Key |
SCVSODRWDUIRKY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1CC(C(C12C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium 2-(n-butyl)-1,4-dimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is a chemical compound with significant potential in biological research. Its molecular formula is , and it has a molecular weight of 288.32 g/mol. This compound is part of the diazaspiro family and has been studied for various biological activities, including potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula :
- IUPAC Name : sodium; 4-butyl-1,2-dimethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione
- CAS Number : 63990-16-9
Pharmacological Properties
Research indicates that compounds within the diazaspiro class exhibit various pharmacological activities. For example:
- Antidepressant Activity : Some diazaspiro compounds have been shown to exhibit antidepressant effects in animal models. In particular, the prevention of reserpine-induced ptosis in rats has been a standard pharmacological test for assessing antidepressant activity .
- Cytotoxic Effects : There is evidence suggesting that certain derivatives of diazaspiro compounds can exhibit cytotoxic effects against cancer cell lines. This activity is often evaluated using assays that measure cell viability and proliferation .
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to their therapeutic effects .
Case Studies and Research Findings
A detailed review of existing literature reveals several key findings regarding the biological activity of this compound:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and metabolic pathways that are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, physicochemical properties, and synthesis routes of analogues:
Key Observations:
Sodium salts (e.g., CAS 63989-90-2) exhibit higher aqueous solubility than non-ionic analogues like 5,5-tetramethylenebarbituric acid . Oxa-substituted derivatives (e.g., 1-oxa-3-azaspiro compounds) introduce heteroatom diversity, altering electronic properties and reactivity .
Synthetic Routes :
- Alkylation and arylation reactions are common for introducing substituents (e.g., butyl, phenyl) .
- Palladium-catalyzed asymmetric synthesis is employed for stereochemically complex variants, such as 3-ethyl-1-(1-phenylethyl) derivatives .
Physicochemical and Pharmacological Properties
- Solubility: Sodium salts generally exhibit superior solubility in polar solvents compared to their free acid forms. For example, 5,5-tetramethylenebarbituric acid (non-sodium) has a solubility of 115.4 g/L, while sodium salts likely exceed this due to ionic dissociation .
- Melting Points: Non-sodium spirobarbiturates (e.g., CAS 56209-30-4) have high melting points (~182°C), whereas sodium salts may decompose at lower temperatures due to ionic lattice disruption .
- Bioactivity : Spirobarbiturates are explored for CNS activity due to structural similarity to barbiturates. The butyl group may prolong metabolic half-life by resisting oxidative degradation .
Q & A
Q. What are the common synthetic routes for Sodium 2-(n-butyl)-1,4-dimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione?
The compound is typically synthesized via multicomponent reactions. For example:
- Zwitterionic Intermediate Trapping : A reactive 1:1 zwitterionic intermediate (formed by triphenylphosphine addition to diaroylacetylenes) is trapped using Knoevenagel condensation products of N,N-dimethylbarbituric acid and aldehydes, yielding spirocyclic derivatives in high yields under mild conditions .
- Perfluoroalkyl Derivative Synthesis : 1,3-Dimethylbarbituric acid reacts with iodomethyl and perfluoroalkylmethyl groups to form spirocyclic barbiturates, confirmed via , , IR, and MS .
- Spirocyclization with Sodium Salts : Alkylation of barbituric acid derivatives with sodium salts under basic conditions introduces substituents like n-butyl groups at specific positions .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : -NMR (400 MHz, DMSO-d) resolves methyl (δ 2.13–2.90 ppm) and spirocyclic protons (δ 3.71–5.30 ppm). -NMR confirms carbonyl (δ 160–180 ppm) and quaternary carbons .
- IR Spectroscopy : Key stretches include C=O (1730–1684 cm) and C-N (1238 cm) .
- Mass Spectrometry : High-resolution MS (EI or ESI) identifies molecular ions (e.g., m/z 803 for a derivative) and fragmentation patterns .
Q. What are the solubility characteristics of the spirocyclic barbiturate core?
The parent structure (7,9-diazaspiro[4.5]decane-6,8,10-trione) has intrinsic solubility challenges due to its rigid, hydrophobic spirocyclic core. Solubility in water is limited, but polar aprotic solvents (e.g., DMSO, DMF) enhance dissolution. Solubility data for derivatives are often derived from HPLC or shake-flask methods .
Advanced Research Questions
Q. How do substituents on the spirocyclic core influence pharmacological activity (e.g., HIV-1 reverse transcriptase inhibition)?
- Structure-Activity Relationship (SAR) : Introducing alicyclic or pyrimidine moieties (e.g., diazaspiro[4.5]decane-6,8-dione derivatives) enhances binding to HIV-1 RT. One derivative showed IC ≈ 1.65 μM, comparable to nevirapine .
- Steric Effects : Bulky substituents (e.g., tert-butyl) may reduce activity by hindering enzyme access, while electron-withdrawing groups (e.g., nitro) improve affinity .
Q. How can crystallography resolve stereochemical ambiguities in spirocyclic derivatives?
- Single-Crystal X-ray Diffraction : For a related compound (51), crystallography confirmed a trans configuration between hydroxyl and hydroxymethyl groups on the cyclopentane ring. The barbituric acid ring was planar, with bond angles deviating <2° from ideal geometry .
- Data Collection : High-resolution data (R factor <0.05) at 100 K using synchrotron radiation minimizes thermal motion artifacts .
Q. What methodological challenges arise in quantifying trace impurities during synthesis?
- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol efficiently extract impurities. Recovery rates vary with pH; acidic conditions (pH 2–3) optimize retention of polar derivatives .
- LC-MS/MS Analysis : Hyphenated techniques (e.g., Chromolith HPLC Columns) resolve co-eluting impurities. Internal standards (e.g., triclosan-d) correct matrix effects .
Q. How can contradictory NMR data during structural elucidation be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
